1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is a polycyclic aromatic ketone with the molecular formula C29H20O. This compound is known for its unique structure, which includes a cyclopenta-fused phenanthrene ring system. It is also referred to as 1,3-diphenylcyclopenta[l]phenanthren-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the cyclopenta-fused ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-cyclopenta[l]phenanthren-2-one
- 2,3-Dihydro-1H-cyclopenta[c]phenanthren-1-one
- 3-Hydroxy-13-methyl-hexahydro-cyclopenta[a]phenanthren-17-one .
Uniqueness
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is unique due to its specific cyclopenta-fused phenanthrene structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37913-11-4 |
---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C17H12O/c18-11-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17(16)10-11/h1-8H,9-10H2 |
InChI Key |
AWDMMAQKTSAXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.